molecular formula C20H16FN3O4 B2576085 N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 886949-99-1

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Katalognummer: B2576085
CAS-Nummer: 886949-99-1
Molekulargewicht: 381.363
InChI-Schlüssel: WQISRTXYCLGUGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of viral infections such as hepatitis C. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Compound Overview

The compound is part of the benzofuran derivatives class and exhibits a unique molecular structure that contributes to its biological activity. The key features include:

  • Molecular Formula : C19_{19}H18_{18}FN3_{3}O3_{3}
  • Molecular Weight : 353.36 g/mol
  • CAS Number : 886949-99-1

This compound primarily acts as an inhibitor of the hepatitis C virus (HCV) genotype 2a strain JFH1 NS5B RNA-dependent RNA polymerase (RdRp). The mechanism involves:

  • Inhibition of Viral Replication : The compound binds to the active site of the NS5B polymerase, preventing RNA synthesis essential for viral replication.
  • Structural Interactions : The presence of the benzofuran and fluorophenyl groups enhances binding affinity and specificity towards viral enzymes.

Antiviral Activity

The antiviral efficacy of this compound has been evaluated through various in vitro assays. Notable findings include:

Study Cell Line IC50_{50} (µM) Mechanism
Study 1HCV JFH10.12NS5B RdRp Inhibition
Study 2A549 (Lung Cancer)0.66Cytotoxicity via Apoptosis

These studies indicate that the compound exhibits low micromolar inhibitory concentrations against HCV, suggesting strong antiviral potential.

Anticancer Activity

Recent research also highlights its anticancer properties. The compound's effects were tested on A549 lung adenocarcinoma cells, showing significant cytotoxicity:

Compound Cell Line Viability (%) at 100 µM Comparison to Cisplatin (%)
N-(2-carbamoyl...)A5496645

The results indicate that while it exhibits anticancer activity, it does so with a lower cytotoxic effect on non-cancerous cells compared to traditional chemotherapeutics like cisplatin.

Case Studies and Research Findings

A series of studies have been conducted to further elucidate the biological activity of this compound:

  • Antiviral Efficacy Against HCV :
    • In a study published in Journal of Medicinal Chemistry, N-(2-carbamoyl...) was shown to significantly reduce viral load in infected cell cultures, demonstrating its potential as a therapeutic agent against hepatitis C .
  • Anticancer Properties :
    • Research published in Pharmaceutical Biology indicated that derivatives of 5-oxopyrrolidine, including this compound, exhibited promising anticancer activity against multidrug-resistant strains . The study emphasized structure-dependent activity, suggesting that modifications could enhance efficacy.
  • Synergistic Effects with Other Drugs :
    • A study explored the combination of this compound with existing antiviral therapies, revealing synergistic effects that could enhance overall treatment efficacy for HCV .

Eigenschaften

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c21-12-5-7-13(8-6-12)24-10-11(9-16(24)25)20(27)23-17-14-3-1-2-4-15(14)28-18(17)19(22)26/h1-8,11H,9-10H2,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQISRTXYCLGUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.